Phenylzinc bromide

Vue d'ensemble

Description

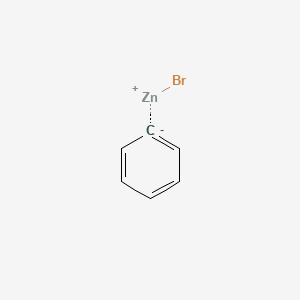

Phenylzinc bromide is an organozinc compound with the chemical formula C6H5ZnBr. It is a white solid that is stable in air but decomposes when exposed to water. This compound is primarily used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Phenylzinc bromide is typically prepared by the reaction of zinc with phenylmagnesium bromide (Phenylmagnesium bromide). The reaction is carried out in an anhydrous environment at room temperature for several hours. After the reaction is complete, the solution is treated with an acid to neutralize the excess organomagnesium reagent, followed by filtration to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is often produced in a similar manner but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is usually packaged under an inert atmosphere to prevent decomposition .

Analyse Des Réactions Chimiques

Negishi Cross-Coupling Reactions

Phenylzinc bromide participates in palladium- or nickel-catalyzed cross-couplings to form biaryl or alkyl-aryl bonds. Key studies include:

-

Catalyst Systems :

-

Substrate Scope :

Reactivity extends to alkenyl and alkynyl zinc reagents, though yields vary (30–40%) depending on steric and electronic factors .

Sulfonylation Reactions

This compound reacts with sulfonyl chlorides to synthesize sulfones under anhydrous conditions:

-

Mechanism : Transmetallation forms a zinc-sulfonate intermediate, followed by reductive elimination .

Carboxylation with CO₂

Nickel-catalyzed carboxylation produces aromatic carboxylic acids:

-

Optimized Protocol :

-

Key Finding : Pd-based systems tolerate atmospheric CO₂, while Ni catalysts require strict anhydrous conditions .

Oxidative Homocoupling

This compound undergoes homocoupling to biphenyl via transmetallation:

-

Kinetics :

Cross-Coupling with Heterocycles

Recent advances demonstrate coupling with N-pyridinium aziridines:

| Substituent on Zn Reagent | Product | Yield | Conditions |

|---|---|---|---|

| Phenyl (electron-neutral) | 6n | 72% | Pd(OAc)₂, L4, THF, 60°C |

| 4-Methoxyphenyl | 6s | 68% | Pd(OAc)₂, L4, THF, 60°C |

| 3-Cyanophenyl | 6q | 55% | Pd(OAc)₂, L4, THF, 60°C |

Comparison with Analogous Reagents

Applications De Recherche Scientifique

Phenylzinc bromide (C<sub>6</sub>H<sub>5</sub>ZnBr), an organozinc compound, is typically prepared in a solution of tetrahydrofuran and is a valuable reagent in synthetic chemistry due to its ability to act as a nucleophile in various organic reactions. It is a functional group-tolerant alternative to Grignard and organolithium reagents, allowing for milder reaction conditions and broader substrate compatibility.

Scientific Research Applications

This compound has a wide array of applications in scientific research.

Cross-coupling Reactions this compound is utilized as a nucleophilic coupling partner because of its zinc-carbon bond (C-Zn). This bond enables it to react with various organic electrophiles under specific catalyst conditions to create new carbon-carbon bonds. Some prominent cross-coupling reactions that involve this compound include Negishi coupling . These reactions offer high regioselectivity and efficiency, enabling the targeted introduction of a phenyl group (C<sub>6</sub>H<sub>5</sub>) into complex organic molecules.

SNAr Reactions this compound acts as a nucleophile in S<sub>N</sub>Ar reactions. The electron-rich phenyl group attached to the zinc atom attacks the electrophilic carbon atom of the aromatic ring, displacing a leaving group (like Br) and forming a new carbon-carbon bond. The mechanism typically involves a six-membered transition state where the zinc atom bridges the phenyl group and the aromatic ring.

Material Science this compound can be utilized in the preparation of polymers and other materials requiring organometallic intermediates.

Organic Synthesis It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds, and for the formation of complex molecules.

Synthesis of Biologically Active Molecules The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals. It may play roles in drug development and synthesis of pharmaceutical intermediates due to their ability to form stable carbon-carbon bonds essential for constructing complex organic molecules.

Introduction of Phenyl Group These reactions offer high regioselectivity and efficiency, enabling the targeted introduction of a phenyl group (C<sub>6</sub>H<sub>5</sub>) into complex organic molecules.

Reaction with Electrophiles It can engage in addition reactions with electrophiles like aldehydes or ketones, leading to the formation of secondary or tertiary alcohols.

Other

- Medicine: It is involved in the development of new drugs and therapeutic agents.

- Industry: The compound is used in the production of fine chemicals and materials, including polymers and advanced materials.

This compound shares similarities with other organometallic compounds.

| Compound | Formula | Unique Features |

|---|---|---|

| Phenylmagnesium bromide | CHMgBr | More reactive than this compound; used in Grignard reactions |

| Diphenylzinc | CH₂Zn | Contains two phenyl groups; often used for coupling reactions but less selective than this compound |

| Phenyl lithium | CHLi | Highly reactive; reacts violently with water and air; less functional group tolerant than this compound |

Mécanisme D'action

The mechanism by which phenylzinc bromide exerts its effects involves its role as a nucleophile in cross-coupling reactions. The compound reacts with organic halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily the organic halides or triflates and the palladium catalyst .

Comparaison Avec Des Composés Similaires

- Phenylzinc iodide

- Benzylzinc bromide

- tert-Butylzinc bromide

- 4-Fluorophenylzinc bromide

- 2-Propylzinc bromide

- Cyclohexylzinc bromide

Comparison: this compound is unique in its ability to form stable carbon-carbon bonds through cross-coupling reactions. Compared to similar compounds like phenylzinc iodide and benzylzinc bromide, this compound offers a balance of reactivity and stability, making it a versatile reagent in organic synthesis .

Activité Biologique

Phenylzinc bromide, an organozinc compound with the formula CHZnBr, is primarily recognized for its utility in organic synthesis, particularly in cross-coupling reactions. While its direct biological activity is not extensively documented, its reactivity as a nucleophile allows it to participate in various chemical transformations that can influence biological pathways. This article compiles findings from diverse sources, highlighting its potential applications and interactions within biological systems.

This compound is typically synthesized by the reaction of phenyl bromide with zinc metal in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction can be summarized as follows:

This compound is often prepared as a 0.5 M solution in THF, which facilitates its use in subsequent reactions .

This compound acts primarily as a nucleophile in various organic reactions. Its mechanism typically involves the transfer of the phenyl group to electrophilic centers, forming new carbon-carbon bonds. This property is crucial in synthetic organic chemistry and can be leveraged to modify biologically relevant molecules.

Key Reactions Involving this compound

- Suzuki-Miyaura Coupling : This reaction allows for the formation of biaryl compounds by coupling aryl halides with boronic acids in the presence of a palladium catalyst. This compound serves as a versatile reagent in this context .

- Nucleophilic Substitution : this compound can react with sulfonyl chlorides to form diaryl sulfones. Research indicates that under optimized conditions, high yields of these products can be achieved, demonstrating its effectiveness as a nucleophile .

Case Studies and Research Findings

- Reactivity with Electrophiles : Studies have shown that this compound exhibits reactivity toward various electrophiles, which could lead to modifications of biomolecules. For example, its interaction with sulfonyl chlorides has been documented, indicating potential pathways for synthesizing biologically active sulfones .

- Cross-Coupling Reactions : Research demonstrates that this compound can effectively participate in cross-coupling reactions under photoredox conditions, enhancing its utility in synthesizing complex organic frameworks relevant to pharmaceutical chemistry .

- Role in Organic Synthesis : The compound's role as an intermediate in the synthesis of pharmaceuticals highlights its importance in medicinal chemistry. Its ability to facilitate the formation of key structural motifs found in biologically active compounds underscores its relevance.

Summary of Findings

The following table summarizes key findings related to the biological activity and applications of this compound:

| Aspect | Details |

|---|---|

| Chemical Formula | CHZnBr |

| Molecular Weight | 222.40 g/mol |

| Synthesis Method | Reaction of phenyl bromide with zinc in THF |

| Key Reactions | - Suzuki-Miyaura coupling - Nucleophilic substitution with sulfonyl chlorides |

| Biological Applications | Potential use in drug development and synthesis of biologically active compounds |

| Reactivity Profile | Acts as a nucleophile; participates in forming carbon-carbon bonds |

Propriétés

IUPAC Name |

benzene;bromozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.BrH.Zn/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFWJMIDCMEJHO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[C-]C=C1.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38111-44-3 | |

| Record name | Phenylzinc bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of phenylzinc bromide in Negishi cross-coupling reactions, and how does it interact with the catalyst?

A1: this compound acts as a nucleophilic coupling partner in Negishi cross-coupling reactions [, ]. It interacts with a nickel catalyst, transferring the phenyl group to the nickel center. This phenyl group can then be coupled with an aryl halide, forming a new carbon-carbon bond.

Q2: Can you elaborate on the mechanistic insights into the catalytic activity of nickel complexes with this compound in these reactions?

A2: Research suggests that different catalytic cycles may be involved depending on the nickel complex used []. For example, with [(MeBICAAC)2NiCl2] (MeBICAAC = bicyclic (alkyl)(amino)carbene), a Ni(I)/Ni(III) cycle is proposed, featuring a penta-coordinated Ni(III)-aryl species as a key intermediate. This intermediate likely forms after the phenyl group transfer from this compound to the nickel center []. On the other hand, a Ni(0)/Ni(II) cycle may be involved when using the [(MeBICAAC)2Ni(0)] complex [].

Q3: How does the choice of aryl halide influence the outcome of the Negishi cross-coupling reaction with this compound?

A3: The reactivity of aryl halides in Negishi cross-coupling reactions typically follows the trend of Ar-I > Ar-Br > Ar-Cl. Different aryl halides may require different reaction conditions or catalysts for optimal performance []. The steric and electronic properties of the aryl halide can also influence the reaction rate and selectivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.